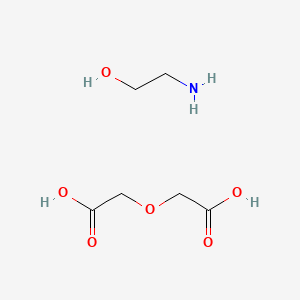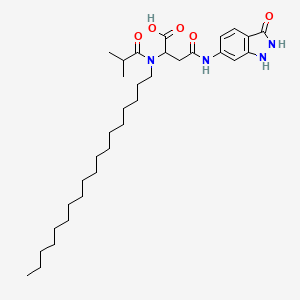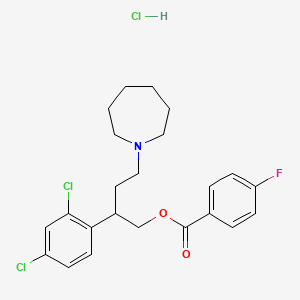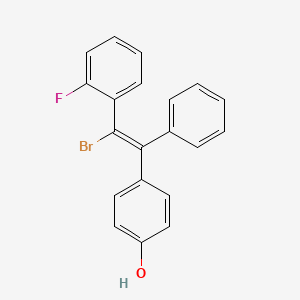
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is an organic compound with the molecular formula C20H14BrFO. It contains a bromine atom, a fluorine atom, and a phenyl group attached to a styryl phenol structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols or styryl derivatives.
Aplicaciones Científicas De Investigación
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- p-(beta-Bromo-4-fluoro-alpha-phenylstyryl)phenol
- p-(beta-Chloro-2-fluoro-alpha-phenylstyryl)phenol
- p-(beta-Iodo-2-fluoro-alpha-phenylstyryl)phenol
Uniqueness
p-(beta-Bromo-2-fluoro-alpha-phenylstyryl)phenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Propiedades
Número CAS |
851-41-2 |
|---|---|
Fórmula molecular |
C20H14BrFO |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
4-[(Z)-2-bromo-2-(2-fluorophenyl)-1-phenylethenyl]phenol |
InChI |
InChI=1S/C20H14BrFO/c21-20(17-8-4-5-9-18(17)22)19(14-6-2-1-3-7-14)15-10-12-16(23)13-11-15/h1-13,23H/b20-19- |
Clave InChI |
BIWNDDYCSSBZHZ-VXPUYCOJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2F)/Br)/C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2F)Br)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
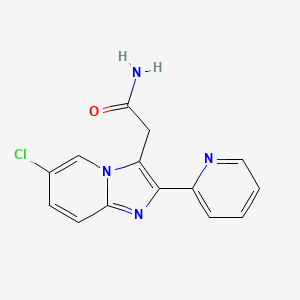

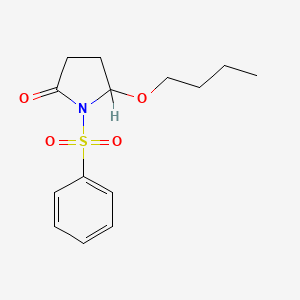

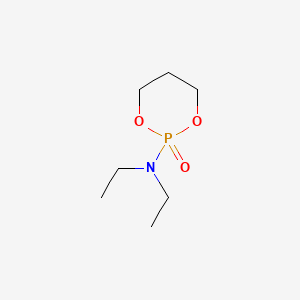
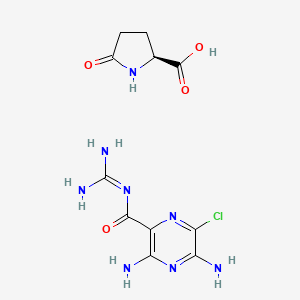

![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
